molecular formula C23H26N4O4S B12427803 Hdac-IN-28

Hdac-IN-28

Cat. No.: B12427803
M. Wt: 454.5 g/mol
InChI Key: KDKIOVFBUVSSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac-IN-28 is a compound that belongs to the class of histone deacetylase inhibitors. Histone deacetylase inhibitors are a significant category of pharmaceuticals that have been developed to treat various diseases, including cancer and neurodegenerative disorders. This compound specifically targets histone deacetylases, which are enzymes involved in the removal of acetyl groups from lysine residues on histone proteins. This action leads to changes in chromatin structure and gene expression, making histone deacetylase inhibitors valuable in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-28 typically involves the use of carboxylic acids as starting materials. These carboxylic acids are activated as esters or acyl chlorides to facilitate nucleophilic acyl substitution reactions. The hydroxamic acid moiety, which is a key functional group in this compound, is introduced through the reaction of hydroxylamine with the activated carboxylic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hdac-IN-28 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of inert atmospheres and low temperatures to prevent side reactions.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction conditions may involve the use of polar aprotic solvents and catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Hdac-IN-28 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in various chemical processes. It helps in understanding the mechanisms of enzyme inhibition and the effects on chromatin structure.

    Biology: this compound is used to investigate the biological functions of histone deacetylases in cellular processes such as gene expression, cell cycle regulation, and apoptosis. It is also used in studies related to epigenetic modifications and their impact on cellular functions.

    Medicine: this compound is explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a drug candidate.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes. It is also used in the production of other histone deacetylase inhibitors and related compounds.

Mechanism of Action

Hdac-IN-28 exerts its effects by inhibiting the activity of hist

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-hydroxy-N'-(4-methoxyphenyl)-N'-[(5-pyrimidin-5-ylthiophen-2-yl)methyl]heptanediamide

InChI

InChI=1S/C23H26N4O4S/c1-31-19-9-7-18(8-10-19)27(23(29)6-4-2-3-5-22(28)26-30)15-20-11-12-21(32-20)17-13-24-16-25-14-17/h7-14,16,30H,2-6,15H2,1H3,(H,26,28)

InChI Key

KDKIOVFBUVSSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(S2)C3=CN=CN=C3)C(=O)CCCCCC(=O)NO

Origin of Product

United States

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